molecular formula C12H9BrN2O2 B2701657 N-(3-bromophenyl)-2-nitroaniline CAS No. 28536-27-8

N-(3-bromophenyl)-2-nitroaniline

Cat. No.: B2701657
CAS No.: 28536-27-8
M. Wt: 293.12
InChI Key: MZKMLILHEXPYAS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-nitroaniline is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method is the nitration of bromobenzene to introduce the nitro group, followed by the amination of the resulting nitro compound. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield . The subsequent amination can be achieved using various amine sources under catalytic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-nitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both bromine and nitro groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .

Biological Activity

N-(3-bromophenyl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H11BrN2O2
  • Molecular Weight : 305.14 g/mol
  • CAS Number : 57834994

This compound features a bromine atom at the meta position of the phenyl ring and a nitro group at the ortho position relative to the aniline nitrogen. Such substitutions are crucial for its biological activity.

Synthesis of this compound

The synthesis typically involves nitration and bromination reactions on an aniline precursor. The general synthetic route can be summarized as follows:

  • Starting Material : 3-bromophenol.
  • Reagents : Nitric acid (for nitration) and sulfuric acid.
  • Procedure : The reaction mixture is stirred under controlled temperatures to obtain the desired nitroaniline derivative.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) values for these pathogens are critical indicators of its efficacy. For instance, a study reported MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, with specific derivatives showcasing enhanced activity against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines (e.g., HeLa, MCF-7) have been conducted to evaluate the safety profile of this compound. The results indicate that while some derivatives exhibit moderate cytotoxicity, others maintain a good safety profile, making them suitable candidates for further development in cancer therapy .

Anti-inflammatory Activity

Recent research has explored the anti-inflammatory potential of this compound derivatives. Compounds with similar structures have demonstrated significant inhibition of inflammatory markers in vitro, suggesting that modifications on the nitroaniline scaffold could lead to effective anti-inflammatory agents .

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineMIC/IC50 Value (μg/mL)Reference
AntimicrobialM. tuberculosis H37Rv4 - 64
CytotoxicityHeLa20
Anti-inflammatoryRAW264.7 cellsIC50 not specified

Case Study 1: Antitubercular Activity

A series of derivatives based on this compound were synthesized and tested for their antitubercular activity. Compound 3m , which incorporates an o-nitroaniline moiety, exhibited an MIC of 4 μg/mL against both sensitive and rifampicin-resistant M. tuberculosis strains, highlighting its potential as a lead compound for drug development .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity evaluation involving six different tumor cell lines, this compound derivatives were tested using the MTT assay. The results indicated that while some compounds showed promising activity against cancer cells, they also maintained acceptable levels of cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name

N-(3-bromophenyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMLILHEXPYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g (49.5 mmol) of 2-bromonitrobenzene, 13 g (163 mmol) of sodium acetate, and 10 g (59 mmol) of 3-bromoaniline were stirred at 180° C. for 8 hours in an argon atmosphere. After cooling the reaction solution to room temperature, the reaction solution was diluted with ethyl acetate, and filtered. After concentrating the filtrate, the residue was washed with methanol to obtain (3-bromophenyl)-(2-nitrophenyl)amine.
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